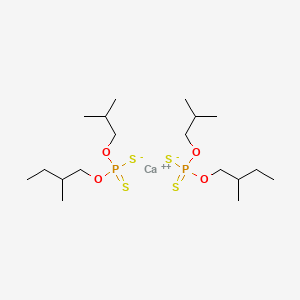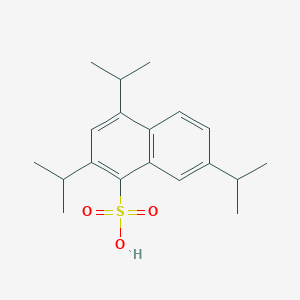
2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID: , also known by its Unique Ingredient Identifier (UNII) CX7E53UX70, is a chemical compound with the molecular formula C19H26O3S and a molecular weight of 334.473 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID typically involves the sulfonation of 2,4,7-tri(propan-2-yl)naphthalene. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Dihydro or tetrahydro derivatives of the naphthalene ring.
Substitution: Halogenated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonated compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonic acid group.
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONATE ESTER: Similar structure but with a sulfonate ester group instead of a sulfonic acid group.
Uniqueness: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID is unique due to its specific sulfonic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl chloride and sulfonate ester counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
30143-39-6 |
|---|---|
Molekularformel |
C19H26O3S |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2,4,7-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)14-7-8-15-16(12(3)4)10-17(13(5)6)19(18(15)9-14)23(20,21)22/h7-13H,1-6H3,(H,20,21,22) |
InChI-Schlüssel |
YYULUYUZVZOOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C(=CC(=C2S(=O)(=O)O)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


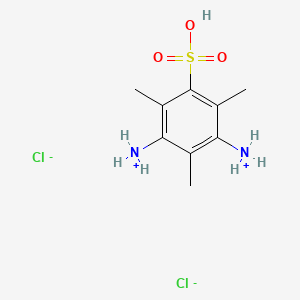
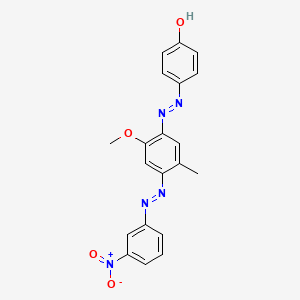

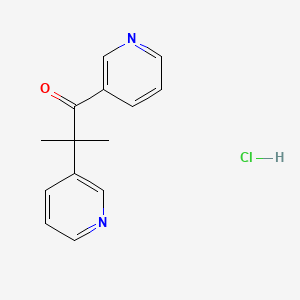

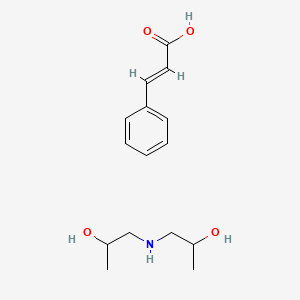
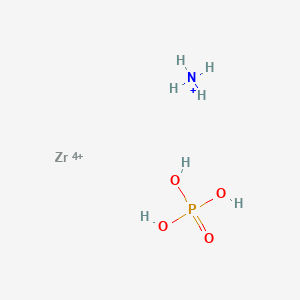
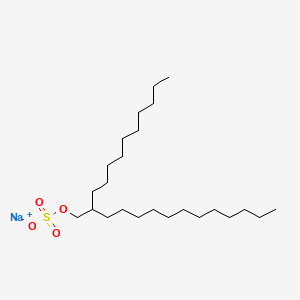
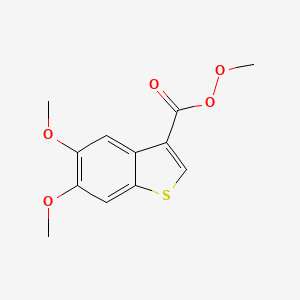
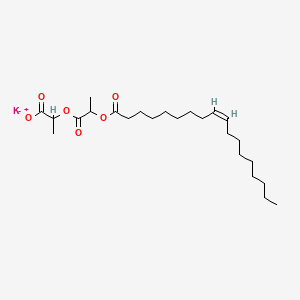
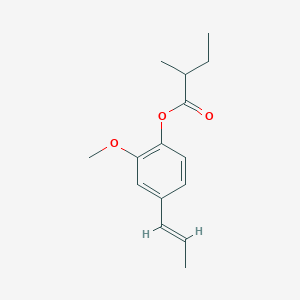

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
